molecular formula C20H19ClN2O2S B251596 3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B251596
M. Wt: 386.9 g/mol
InChI Key: MONQARRJWJHAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic value. It is a benzothiophene derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and inflammation. It also inhibits the activity of beta-secretase, which is involved in the production of amyloid beta peptides that contribute to neurodegenerative disorders.
Biochemical and Physiological Effects:
3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It also has neuroprotective effects by inhibiting the aggregation of amyloid beta peptides. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic value.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential therapeutic value in the treatment of various diseases. It has shown promise in the treatment of cancer, inflammation, and neurodegenerative disorders. However, one of the limitations is the lack of information regarding its toxicity and side effects. Further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential therapeutic value in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to determine its toxicity and side effects in humans. Additionally, further research is needed to understand its mechanism of action and to develop more potent analogs with improved therapeutic properties.
In conclusion, 3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has shown promise in the treatment of various diseases. Its potential therapeutic value, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and efficacy in humans and to develop more potent analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of 3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(morpholin-4-ylmethyl)aniline. The final step involves the chlorination of the resulting compound using thionyl chloride and phosphorus pentachloride. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown potential in the treatment of neurodegenerative disorders by inhibiting the aggregation of amyloid beta peptides.

properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H19ClN2O2S/c21-18-16-3-1-2-4-17(16)26-19(18)20(24)22-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H,22,24)

InChI Key

MONQARRJWJHAQF-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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